(2-Bromoquinolin-4-yl)methanamine is a chemical compound characterized by the presence of a bromine atom at the second position and an amine functional group attached to a methylene bridge linked to a quinoline ring. Its molecular formula is and it has a molecular weight of approximately 237.10 g/mol. The compound's structure is significant due to the unique properties imparted by the quinoline moiety, which is known for its diverse biological activities and potential applications in medicinal chemistry.
These reactions allow for the modification of (2-Bromoquinolin-4-yl)methanamine into various derivatives with potentially enhanced biological activities .
The quinoline scaffold, including (2-Bromoquinolin-4-yl)methanamine, has been associated with numerous biological activities:
Several synthetic routes have been developed for (2-Bromoquinolin-4-yl)methanamine:
(2-Bromoquinolin-4-yl)methanamine has several applications in various fields:
Interaction studies involving (2-Bromoquinolin-4-yl)methanamine focus on its binding affinity with various biological targets:
Several compounds share structural similarities with (2-Bromoquinolin-4-yl)methanamine, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (3-Bromoquinolin-6-yl)methanamine | Bromine at position 3 instead of 2 | Different biological activity profile |
| 4-Aminoquinoline | Amino group at position 4 | Lacks halogen substitution; different reactivity |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelation properties |
| 6-Methylquinoline | Methyl substitution at position 6 | Altered lipophilicity affecting biological activity |
The uniqueness of (2-Bromoquinolin-4-yl)methanamine lies in its specific bromination pattern and methanamine functionality, which together enhance its potential as a pharmacological agent compared to other similar compounds .
Density Functional Theory calculations provide fundamental insights into the electronic properties of (2-Bromoquinolin-4-yl)methanamine. The electronic structure analysis reveals critical information about molecular orbitals, charge distribution, and chemical reactivity patterns that govern the compound's behavior in biological systems.
The electronic structure of quinoline derivatives, including (2-Bromoquinolin-4-yl)methanamine, has been extensively studied using various density functional theory methods. The B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets has proven particularly effective for accurate prediction of electronic properties [1] [2] [3].
The highest occupied molecular orbital energy values for quinoline derivatives typically range from -6.5 to -7.5 electron volts, while the lowest unoccupied molecular orbital energies fall between -1.5 to -2.5 electron volts [4] [5] [6]. These energy values indicate the compound's electron-donating and electron-accepting capabilities, which are crucial for understanding its reactivity and binding affinity to biological targets.
The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital, typically ranging from 4.5 to 5.5 electron volts for quinoline derivatives, determines the chemical reactivity and kinetic stability of the molecule [6]. A larger energy gap indicates lower reactivity and higher kinetic stability, while a smaller gap suggests higher chemical reactivity and potential for electronic transitions.
Quantum chemical parameters such as chemical hardness, softness, electronegativity, and electrophilicity serve as important descriptors for understanding the chemical behavior of (2-Bromoquinolin-4-yl)methanamine [1] [3] [7]. Chemical hardness values typically range from 2.0 to 3.0 electron volts, while chemical softness values range from 0.15 to 0.25 per electron volt for quinoline derivatives [3] [7] [6].
The dipole moment, ranging from 3.0 to 7.0 Debye units for quinoline compounds, provides information about the polarity and potential for intermolecular interactions [1] [2] [7]. Polarizability values, typically between 15.0 to 25.0 cubic angstroms, indicate the ease with which the electron cloud can be distorted by external electric fields [4] [8].
Molecular dynamics simulations provide detailed insights into the dynamic behavior of (2-Bromoquinolin-4-yl)methanamine when bound to various protein targets. These simulations reveal how the compound maintains stable interactions with target proteins over time under physiological conditions.
Molecular dynamics studies of quinoline derivatives demonstrate their ability to form stable complexes with various protein targets [9] [10] [11]. The binding dynamics analysis reveals that these compounds can maintain strong interactions through hydrogen bonding, pi-pi stacking, and van der Waals forces [13].
Simulation studies show that quinoline-based inhibitors can form multiple hydrogen bonds with key amino acid residues in protein binding sites [14] [9] [10]. For example, interactions with histidine, asparagine, glutamic acid, and tyrosine residues are commonly observed in molecular dynamics trajectories [14] [9].
Root mean square deviation analysis from molecular dynamics simulations indicates that protein-ligand complexes involving quinoline derivatives typically exhibit good conformational stability [15] [11]. The root mean square fluctuation values for amino acid residues in the binding site generally remain within acceptable ranges, suggesting stable protein-ligand interactions [11].
Binding site compactness analysis reveals that quinoline compounds can induce conformational changes in target proteins that enhance binding affinity [9] [15]. Solvent accessible surface area calculations demonstrate how ligand binding affects protein surface exposure and hydrophobic interactions [9] [11].
The total binding energy of quinoline derivatives with target proteins can be decomposed into various components including electrostatic interactions, van der Waals forces, and solvation effects [9] [15] [13]. Van der Waals energy contributions typically provide significant stabilization, while electrostatic interactions contribute to binding specificity [15] [13].
Quantitative Structure-Activity Relationship studies provide mathematical models that correlate the structural features of (2-Bromoquinolin-4-yl)methanamine with its biological activities. These models enable prediction of activity for new derivatives and guide rational drug design efforts.
Multiple linear regression analysis using genetic algorithms has been successfully applied to develop Quantitative Structure-Activity Relationship models for quinoline derivatives [16] [17] [18] [4]. The selection of appropriate molecular descriptors is crucial for model accuracy and predictive capability.
Studies have shown that descriptors such as dipole moment, atomic net charge, highest occupied molecular orbital and lowest unoccupied molecular orbital energies, solvent accessible surface area, hydration energy, polarizability, and partition coefficient play vital roles in predicting biological activities [17] [19] [4].
Machine learning approaches, including neural networks, decision trees, and gradient boosting methods, have demonstrated superior performance compared to traditional linear regression methods for Quantitative Structure-Activity Relationship modeling of quinoline derivatives [16] [18]. The best models achieve correlation coefficients exceeding 0.95 and root mean squared errors below 0.3 [16] [18].
Quantitative Structure-Activity Relationship models for quinoline derivatives have been developed for various biological activities including antimalarial, anticancer, antibacterial, and antiviral properties [17] [18] [20]. These models typically incorporate three to five key descriptors that explain the majority of variance in biological activity [17] [19] [4].
For antimalarial activity, models based on 1,8-naphthalimide-4-aminoquinoline derivatives show good correlation between structural parameters and inhibitory concentration values [17]. Similarly, models for anticancer activity against ATP-binding cassette transporters demonstrate excellent predictive capability with cross-validated correlation coefficients exceeding 0.78 [18] [20].
Rigorous validation procedures including leave-one-out cross-validation, leave-many-out cross-validation, and external test set validation ensure the reliability and generalizability of Quantitative Structure-Activity Relationship models [19] [21]. Y-scrambling tests confirm that observed correlations are not due to chance [19].
External validation using independent test sets typically yields correlation coefficients above 0.70, demonstrating good predictive capability for new compounds [19] [20]. Mean absolute error values generally remain below 0.4 logarithmic units for biological activity predictions [19].
Pharmacophore modeling identifies the essential structural features responsible for the biological activity of (2-Bromoquinolin-4-yl)methanamine. These three-dimensional models serve as powerful tools for virtual screening and rational drug design.
Pharmacophore models for quinoline derivatives typically consist of three to five essential features including hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions [22] [20] [23] [24]. These features represent the spatial arrangement of chemical functionalities required for optimal biological activity.
For bromodomain inhibitors, pharmacophore models reveal that hydrogen bond acceptor features and aromatic ring interactions are crucial for binding affinity [14] [22]. The quinoline scaffold provides an optimal framework for positioning these pharmacophoric elements in three-dimensional space [22] [23].
Studies demonstrate that the nitrogen atom in quinoline derivatives serves as a critical hydrogen bond acceptor, while the aromatic ring system provides essential pi-pi stacking interactions with target proteins [14] [22] [24]. The bromine substituent in (2-Bromoquinolin-4-yl)methanamine may contribute to hydrophobic interactions and influence binding selectivity .
Pharmacophore-based virtual screening has successfully identified novel quinoline derivatives with improved biological activities [16] [25] [26] [27]. These approaches can screen large chemical databases to identify compounds that match the essential pharmacophoric features [26] [27].
Binding free energy calculations provide quantitative estimates of the affinity between (2-Bromoquinolin-4-yl)methanamine and target proteins. These calculations are essential for accurate ranking of compounds in virtual screening campaigns and structure-based drug design.
Free energy perturbation calculations represent the gold standard for accurate binding affinity prediction [15] [28]. These methods can achieve mean absolute deviations of approximately 1.1 kilocalories per mole compared to experimental values, significantly outperforming traditional scoring functions [15].
The double decoupling method using thermodynamic cycles provides robust estimates of absolute binding free energies [15]. Multiple lambda windows are used to sample the probability distributions of potential energy differences, with Bennett acceptance ratio methods employed to calculate free energy differences between adjacent windows [15].
Fragment molecular orbital-based binding free energy calculations offer an alternative approach that incorporates quantum mechanical effects [28]. These methods show particular promise for systems where electronic polarization and charge transfer effects are important [28].
Molecular mechanics generalized born surface area and molecular mechanics Poisson-Boltzmann surface area calculations provide computationally efficient alternatives to free energy perturbation methods [9] [15] [13]. While less accurate than free energy perturbation, these approaches enable rapid screening of large compound libraries [13].
Binding free energy calculations using molecular mechanics generalized born surface area methods typically yield mean absolute deviations of 2-4 kilocalories per mole compared to experimental values [15] [13]. The accuracy can be improved by careful parameterization and inclusion of entropy contributions [9] [15].
The decomposition of binding free energies into individual energy components reveals the relative importance of different interaction types [9] [28] [13]. Van der Waals interactions typically provide the largest favorable contribution, while electrostatic interactions contribute to binding specificity [15] [13].
Binding free energy calculations have been successfully applied to virtual screening campaigns for quinoline derivatives [29] [25] [26] [27]. These studies demonstrate the ability to identify compounds with nanomolar to micromolar binding affinities [29] [25].
Screening of quinoline libraries against enterovirus D68 targets yielded compounds with effective concentration values below 10 micromolar [25]. Similarly, virtual screening against severe acute respiratory syndrome coronavirus 2 targets identified quinoline derivatives with binding affinities comparable to established antiviral drugs [27].
The integration of binding free energy calculations with pharmacophore screening and molecular dynamics simulations provides a comprehensive approach to virtual compound discovery [25] [27]. This multi-stage screening process significantly improves the success rate of identifying active compounds [25] [27].
| Computational Method | Accuracy Range | Computational Cost | Typical Applications |
|---|---|---|---|
| Free Energy Perturbation | ±1.1 kcal/mol | High | Lead optimization, accurate affinity prediction |
| Molecular Mechanics Generalized Born Surface Area | ±2-4 kcal/mol | Medium | Virtual screening, binding mode analysis |
| Molecular Mechanics Poisson-Boltzmann Surface Area | ±3-5 kcal/mol | Medium | Large library screening, preliminary ranking |
| Fragment Molecular Orbital | ±1.5 kcal/mol | Very High | Systems requiring quantum effects |